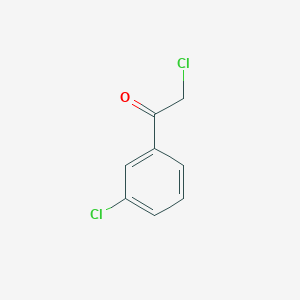
p-Nitrophenylurethane
Vue d'ensemble
Description
P-Nitrophenylurethane is a chemical compound that falls under the category of nitroaromatics. It is characterized by the presence of a urethane linkage . It is used in various industrial applications, including the synthesis of many products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .
Synthesis Analysis
The synthesis of p-Nitrophenylurethane and similar compounds often involves complex chemical reactions. For instance, the synthesis of p-nitroaniline, a related compound, involves preparing acetophenone oxime from acetophenone. Oximes are highly crystalline, featuring a carbon-nitrogen double bond with an OH group on the nitrogen atom .Molecular Structure Analysis
The molecular structure of p-Nitrophenylurethane can be determined using various techniques. One such technique is 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving p-Nitrophenylurethane can be complex. For example, nitroaromatics like p-Nitrophenylurethane participate in the synthesis of many industrial products. They appear in the degradation of pesticides such as parathion and nitrofen . More detailed analysis would require specific reaction conditions and reactants .Physical And Chemical Properties Analysis
P-Nitrophenylurethane, like other nitroaromatics, has specific physical and chemical properties. For instance, it has a density of 1.3±0.1 g/cm^3, a boiling point of 295.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Ethyl (4-nitrophenyl)carbamate: A Comprehensive Analysis of Scientific Research Applications
Orthogonal Base-Labile Protecting Groups: Ethyl (4-nitrophenyl)carbamate serves as an orthogonal base-labile protecting group in synthetic chemistry. This means it can be selectively removed under mild basic conditions without affecting other sensitive functional groups in the molecule. This property is particularly useful in multi-step organic syntheses where selective deprotection is required .
Antimicrobial Activity: This compound has shown promise as an antimicrobial agent. It has been tested against various bacterial cultures, demonstrating effectiveness at different concentrations. Its potential as an antifungal and antibacterial candidate makes it a subject of interest in the development of new therapeutic agents .
Cancer Research: In cancer research, ethyl (4-nitrophenyl)carbamate has been explored for its ability to selectively kill cancer stem cells and suppress cancer via autophagy-dependent cell death in HeLa cancer cells. This highlights its potential role in developing novel anticancer therapies .
Drug Design and Medicinal Chemistry: The carbamate functionality of this compound allows for modulation of inter- and intramolecular interactions with target enzymes or receptors, which is a valuable feature in drug design. It imposes conformational restriction, which can be advantageous for the specificity and efficacy of pharmaceutical agents .
Spectrophotometric Applications: Due to its unique chemical properties, ethyl (4-nitrophenyl)carbamate can be used in spectrophotometric methods for analytical purposes. Its stability under certain conditions and reactivity under others make it suitable for use as a standard or reagent in various analytical techniques .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPHMRSYBPXBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949083 | |
| Record name | Ethyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenylurethane | |
CAS RN |
2621-73-0 | |
| Record name | p-Nitrophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of p-Nitrophenylurethane in Vitamin E research?
A1: p-Nitrophenylurethane serves as a crucial reagent in early Vitamin E research, particularly in characterizing and confirming the structure of α-Tocopherol. [, ] Researchers utilized its reaction with α-Tocopherol to form a crystalline derivative, the p-Nitrophenylurethane of α-Tocopherol, which exhibits a distinct melting point. This characteristic melting point served as evidence for the presence and purity of the isolated α-Tocopherol. []
Q2: Can you elaborate on the specific application of p-Nitrophenylurethane in confirming the structure of α-Tocopherol?
A2: Researchers, after isolating α-Tocopherol from wheat germ oil, reacted it with p-Nitrophenylurethane to yield a crystalline derivative. [] This derivative consistently exhibited a melting point of 120-131°C. [] The consistent melting point, alongside analytical data from both the p-Nitrophenylurethane derivative and the α-Tocopherol allophanate, provided strong evidence supporting the proposed chemical formula of C₂₉H₅₀O₂ for α-Tocopherol. []
Q3: Apart from α-Tocopherol, are there other applications of p-Nitrophenylurethane in chemical analysis?
A3: Yes, while the provided research focuses on Vitamin E, p-Nitrophenylurethane is a versatile reagent in organic chemistry. It's commonly employed to form urethane derivatives of alcohols. These derivatives often have distinct melting points, useful for identifying and characterizing various alcohols. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1581365.png)
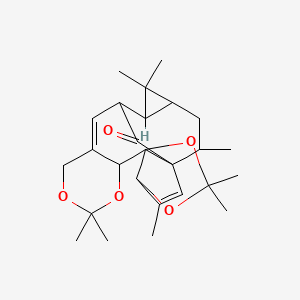
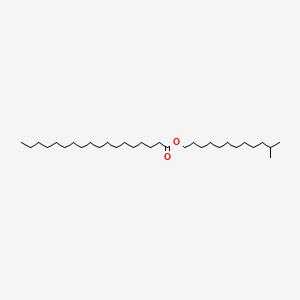
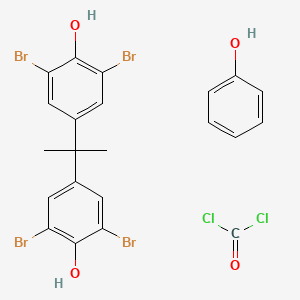


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)
![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)
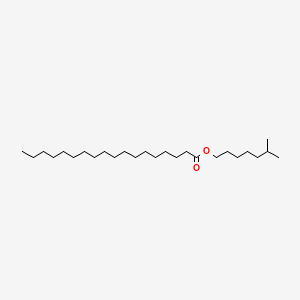

![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)


